![molecular formula C18H27N3O3 B1318701 4-Benzyl-1-(Boc-amino-acetyl)-piperazine CAS No. 671212-34-3](/img/structure/B1318701.png)
4-Benzyl-1-(Boc-amino-acetyl)-piperazine
Overview
Description
4-Benzyl-1-(Boc-amino-acetyl)-piperazine (4-BAP) is a compound that has been studied extensively in the scientific community, due to its unique properties and potential applications. 4-BAP is an amino acid derivative, and is a member of the piperazine family of compounds. It has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects. In
Scientific Research Applications
Building Blocks in Organic Synthesis
Piperazine and N-Boc piperazine derivatives like “tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate” serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
X-ray Diffraction Studies
The structures of N-Boc piperazine derivatives were confirmed by single crystal X-ray diffraction analysis . This provides valuable information about the molecular structure and arrangement, which is crucial in understanding the properties and potential applications of these compounds.
Antibacterial and Antifungal Activities
Both the compounds have been studied against several microorganisms, and were found to be moderately active . This suggests potential applications in the development of new antimicrobial agents.
Synthesis of Ceftolozane
“tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate” is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Jaspine B
An intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine . This suggests potential applications in the development of new anticancer agents.
Synthesis of Novel Organic Compounds
The compound can be used to synthesize novel organic compounds via bromination, benzyl protection, and halogen exchange reaction . Improved yield and easy purification benefit this method .
properties
IUPAC Name |
tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-16(22)21-11-9-20(10-12-21)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFOEFYDUDKSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590448 | |
Record name | tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
671212-34-3 | |
Record name | tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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